3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a furan ring fused to a pyrazinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one typically involves the condensation of furan derivatives with pyrazinone precursors. One common method includes the reaction of 2-furylmethylamine with 2,3-dichloropyrazine under basic conditions, followed by cyclization to form the desired product . Another approach involves the use of furan-2-carboxaldehyde and 2-aminopyrazine in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazinone moiety can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(Furan-2-yl)-6-methyl-1,2-dihydropyrazin-2-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. Its combination of a furan ring and a pyrazinone moiety allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(furan-2-yl)-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
CNILSXXMUVPWJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CO2 |
Origin of Product |
United States |
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